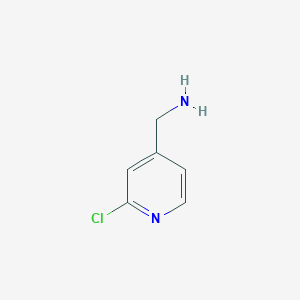

(2-Chloropyridin-4-yl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2-chloropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHCWJWUOSNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383179 | |

| Record name | (2-chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144900-57-2 | |

| Record name | (2-chloropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloropyridin-4-yl)methanamine: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological applications of (2-Chloropyridin-4-yl)methanamine, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with a chloromethylamine group at the 4-position. Its chemical structure and key properties are summarized below.

Structure:

Table 1: Chemical Identifiers and Computed Properties [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 144900-57-2 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Canonical SMILES | C1=CN=C(C=C1CN)Cl |

| InChI Key | GGHCWJWUOSNCSK-UHFFFAOYSA-N |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 142.0297759 g/mol |

| Topological Polar Surface Area | 38.9 Ų |

Synthesis

A plausible synthetic route to this compound involves the reduction of 2-chloro-4-cyanopyridine. This precursor can be synthesized from 4-cyanopyridine N-oxide. While a specific detailed protocol for the final reduction step to the methanamine is not extensively documented in readily available literature, a general reduction protocol is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine (Precursor)

-

Materials: 4-cyanopyridine N-oxide, Phosphorus oxychloride (POCl₃).

-

Procedure: To 4-cyanopyridine N-oxide, add POCl₃ and slowly heat the mixture to 80°C. After several hours at 80°C, the reaction mixture is warmed to 100°C and aged for 24 hours. After cooling, the mixture is carefully added to a pH 7 buffer, maintaining the temperature between 15-35°C and the pH at approximately 5-6 with the addition of NaOH. The product is then extracted with a suitable organic solvent like MTBE. The organic layer can be further purified by charcoal treatment and recrystallization from a solvent system like MTBE/heptane.

Experimental Protocol: Reduction of 2-Chloro-4-cyanopyridine (Proposed)

-

Materials: 2-chloro-4-cyanopyridine, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂ gas over a catalyst like Palladium on carbon), and an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction).

-

Procedure (Illustrative for LiAlH₄ reduction):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-chloro-4-cyanopyridine in an anhydrous ether is prepared.

-

The solution is cooled in an ice bath, and LiAlH₄ is added portion-wise with careful temperature control.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

-

Biological Activity and Applications in Drug Development

This compound hydrochloride is a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[2][3][4] LOXL2 is an amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Dysregulation of LOXL2 activity is implicated in various diseases, including fibrosis and cancer.

Table 2: Inhibitory Activity of this compound hydrochloride [2]

| Target | IC₅₀ |

| LOXL2 | 126 nM |

| LOXL2 in human whole blood | 1.45 µM |

| LOXL2 + BSA | 190 nM |

| LOX + BSA | 5.91 µM |

The selectivity for LOXL2 over other amine oxidases like MAO-A, MAO-B, and SSAO, as well as cytochrome P450 enzymes, makes it a valuable tool for studying the biological functions of LOXL2 and a potential starting point for the development of therapeutic agents.[2]

LOXL2 Signaling Pathway in Cancer Progression

LOXL2 is often overexpressed in various cancers and is associated with poor prognosis. It contributes to tumor progression through multiple mechanisms, including the promotion of epithelial-mesenchymal transition (EMT), invasion, and metastasis. The inhibition of LOXL2 by this compound hydrochloride can interfere with these processes.

Caption: Simplified LOXL2 signaling pathway in cancer.

Experimental Protocols for In Vitro Assays

Amplex Red Assay for LOXL2 Inhibition

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.

References

(2-Chloropyridin-4-yl)methanamine CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloropyridin-4-yl)methanamine, a significant molecule in biochemical research and drug discovery. This document details its chemical identity, biological activity, and its role as a selective inhibitor, supported by experimental data and protocols.

Chemical Identity

This compound is a pyridinemethanamine derivative. It is most commonly referenced in its free base and hydrochloride salt forms.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 144900-57-2 (free base) |

| CAS Number (HCl salt) | 916210-98-5[1] |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.58 g/mol (free base) |

| Molecular Weight (HCl salt) | 179.05 g/mol [1][2] |

A variety of synonyms are used in literature and commercial listings for this compound.

Synonyms: [3]

-

(2-chloropyridin-4-yl)methylamine

-

4-AMINOMETHYL-2-CHLOROPYRIDINE

-

(2-Chloro-4-pyridyl)methanamine

-

4-(Aminomethyl)-2-chloropyridine

-

1-(2-Chloro-4-pyridyl)methanamine

-

2-chloro-4-aminomethylpyridine

-

C-(2-CHLORO-PYRIDIN-4-YL)-METHYLAMINE

Biological Activity and Applications

This compound hydrochloride is primarily recognized as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1][2][4][5] LOXL2 is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[6] Its overexpression has been linked to carcinogenesis, making it a target for therapeutic intervention.[6][7]

The primary application of this compound in research is to probe the function of LOXL2 in various disease models, particularly in cancer. Studies have demonstrated its ability to restrain the malignant transformation of cancer cells by reversing the LOXL2-induced epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis.[6][7][8]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound hydrochloride has been quantified against its primary target, LOXL2, as well as in cellular assays. Its selectivity has also been assessed against related enzymes.

| Target/Assay | IC₅₀ Value | Notes |

| LOXL2 (in vitro) | 126 nM[1][2][4][5] | Selective inhibitor. |

| LOXL2 (human whole blood) | 1.45 µM[4] | Demonstrates the effect of protein binding. |

| LOX + BSA | 5.91 µM[4] | Shows 31-fold selectivity for LOXL2 over LOX.[4] |

| SIHA cervical cancer cells | 465.25 µmol/L[8] | Median inhibitory concentration in a cellular context. |

| HELA cervical cancer cells | 246.909 µmol/L[8] | Median inhibitory concentration in a cellular context. |

| MAO-A, MAO-B, SSAO | > 30 µM[4] | Inactive at this concentration, indicating high selectivity. |

| CYP3A4, CYP2C9, CYP2D6 | > 30 µM[4] | Inactive at this concentration, indicating low potential for CYP-mediated drug interactions. |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting LOXL2. This enzyme plays a crucial role in the remodeling of the extracellular matrix (ECM), which in turn can promote epithelial-mesenchymal transition (EMT). EMT is a cellular program that is critical for tumor invasion and metastasis. By inhibiting LOXL2, the compound can reverse EMT, thereby reducing the invasive capabilities of cancer cells.

Caption: Inhibition of LOXL2 by this compound blocks ECM remodeling and subsequent EMT.

Experimental Protocols

The following are summaries of experimental methodologies where this compound has been utilized. These protocols are derived from published studies and provide a framework for experimental design.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the median inhibitory concentration (IC₅₀) of the compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate 1,000 cells (e.g., SIHA or HELA) per well in a 96-well plate.

-

Drug Treatment: After cell adherence, add varying concentrations of this compound hydrochloride to the wells.

-

Incubation: Measure cell viability at multiple time points (e.g., 0, 24, 48, 72, and 96 hours).

-

Measurement: Use the Cell Counting Kit-8 (CCK-8) and measure absorbance at 450 nm to quantify cell viability.[6]

-

Data Analysis: Calculate the IC₅₀ value based on the dose-response curve.

In Vivo Tumor Growth Study (Xenograft Model)

This protocol assesses the in vivo efficacy of the compound in a mouse model.

Methodology:

-

Cell Implantation: Inject 2x10⁷ cancer cells (e.g., SIHA or HELA) subcutaneously into the left armpit of nude mice.[8]

-

Drug Administration: Prepare the inhibitor according to the manufacturer's instructions. Administer intraperitoneally at a dose of 10 mg/kg every two days for three weeks.[8]

-

Tumor Monitoring: Monitor tumor growth and the general health of the mice.

-

Endpoint: After 21 days, euthanize the mice and excise the tumors for further analysis (e.g., weight, histological analysis).[8]

3D Organotypic Co-culture Model

This advanced in vitro model mimics the in vivo tumor microenvironment to study cancer cell invasion.

Methodology:

-

Matrigel Layer: Add 50 µl of Matrigel to the upper chamber of a transwell insert and allow it to solidify overnight at 37°C.[6]

-

Cell-Matrix Mixture: Prepare a mixture containing Matrigel, fetal bovine serum, rat tail collagen, DMEM, and 3T3 fibroblast cell suspension. Add this to the upper chamber and incubate for 48 hours.[6]

-

Cancer Cell Seeding: Add 3x10⁴ cancer cells (e.g., SIHA or HELA) in serum-free DMEM to the upper chamber.

-

Inhibitor Treatment: Add complete DMEM containing the LOXL2 inhibitor to the lower chamber.[6]

-

Analysis: After a suitable incubation period, analyze the invasion of cancer cells through the matrix.

Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

Synthesis Outline

While detailed synthesis protocols are proprietary or found within patent literature, the synthesis of related precursors such as 2-chloro-4-aminopyridine often involves a multi-step process. A general approach may involve the nitration of a 2-chloropyridine derivative followed by reduction of the nitro group to an amine.[9][10] The final methanamine moiety can be introduced through various synthetic routes. Researchers should consult specialized synthetic chemistry literature for detailed and validated protocols.

Safety Information

Signal Word: Danger

Hazard Statements: H314 (Causes severe skin burns and eye damage), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.

Users must consult the material safety data sheet (MSDS) from their supplier for complete and up-to-date safety and handling information. This compound is for research use only and not for human use.[1]

References

- 1. This compound hydrochloride | 916210-98-5 | MAO | MOLNOVA [molnova.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C6H7ClN2 | CID 2794167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | LOX | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 10. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of (2-Chloropyridin-4-yl)methanamine on LOXL2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin, fundamental components of the extracellular matrix (ECM). Dysregulation of LOXL2 activity is strongly implicated in the pathogenesis of fibrotic diseases and cancer progression, making it a compelling therapeutic target. (2-Chloropyridin-4-yl)methanamine has been identified as a potent and selective small molecule inhibitor of LOXL2. This technical guide provides a comprehensive overview of the mechanism of action of this compound on LOXL2, including its inhibitory kinetics, cellular effects, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction to LOXL2

The lysyl oxidase (LOX) family consists of five members (LOX and LOXL1-4) that are crucial for the structural integrity of the ECM.[1] LOXL2 catalyzes the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of highly reactive aldehydes. These aldehydes spontaneously form covalent cross-links, which are essential for the tensile strength and elasticity of tissues.[2]

In pathological states such as fibrosis and cancer, the expression and activity of LOXL2 are often upregulated.[2] This leads to excessive ECM stiffening, which can promote tumor growth, invasion, and metastasis.[1] LOXL2 has also been shown to influence cell behavior through mechanisms independent of its catalytic activity, including the regulation of signaling pathways involved in cell adhesion, migration, and differentiation.[3] Given its central role in these disease processes, the development of specific LOXL2 inhibitors is of significant therapeutic interest.[4]

This compound: A Selective LOXL2 Inhibitor

This compound is a small molecule inhibitor belonging to the 2-substituted pyridine-4-ylmethanamine class of compounds.[5][6] It has been identified as a potent and selective inhibitor of human LOXL2.[5][7]

Mechanism of Inhibition

This compound acts as a mostly reversible inhibitor of LOXL2.[5] However, a component of its inhibitory action has been observed to be irreversible, suggesting a complex interaction with the enzyme's active site.[5] The proposed mechanism of action for this class of inhibitors involves interaction with the highly conserved lysyl tyrosyl quinone (LTQ) cofactor within the catalytic domain of LOXL2.[5] The pyridine nitrogen is thought to be crucial for stabilizing the enzyme-inhibitor complex, potentially through interactions within the active site that are unique to LOXL2, contributing to its selectivity over other LOX family members.[5]

Structure-Activity Relationship (SAR)

SAR studies of the pyridine-4-ylmethanamine series have revealed key structural features that influence inhibitory potency against LOXL2. The introduction of electron-withdrawing groups at the 2-position of the pyridine ring, such as a chloro group, significantly enhances inhibitory activity.[5] This substitution is believed to reduce the basicity of the pyridine nitrogen, which is favorable for binding.[5] The methylamine side chain is also critical for activity, as extending it to an ethylamine results in a decrease in potency.[5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against LOXL2 and other amine oxidases. The following tables summarize the available data.

| Enzyme | Assay Condition | IC50 | Reference |

| Human LOXL2 | Standard Buffer | 126 nM | [5][7] |

| Human LOXL2 | + BSA | 190 nM | [7] |

| Human LOXL2 | Human Whole Blood | 1.45 µM | [7] |

| Human LOX | + BSA | 5.91 µM | [7] |

| MAO-A | >30 µM | [7] | |

| MAO-B | >30 µM | [7] | |

| SSAO | >30 µM | [7] | |

| CYP3A4 | >30 µM | [7] | |

| CYP2C9 | >30 µM | [7] | |

| CYP2D6 | >30 µM | [7] |

Table 1: In vitro inhibitory activity of this compound.

Cellular Mechanism of Action

The inhibition of LOXL2 by this compound leads to significant downstream effects on cellular behavior, particularly in the context of cancer.

Reversal of Epithelial-Mesenchymal Transition (EMT)

LOXL2 is a known promoter of EMT, a cellular process implicated in cancer invasion and metastasis. Studies have shown that treatment with this compound can reverse LOXL2-induced EMT in cervical cancer cells.[8] This reversal is associated with a significant decrease in the invasive capabilities of the cancer cells.[8]

Impact on Downstream Signaling Pathways

LOXL2 activity influences several key signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of LOXL2 by this compound is expected to modulate these pathways.

-

FAK/Src Pathway: LOXL2-mediated ECM stiffening activates Focal Adhesion Kinase (FAK) and Src kinase, which are upstream regulators of pathways promoting cell invasion and metastasis.[3]

-

PI3K/Akt Pathway: The FAK/Src complex can activate the PI3K/Akt signaling cascade, a central pathway for cell survival and proliferation.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on LOXL2.

LOXL2 Enzyme Inhibition Assay (Amplex Red Assay)

This assay quantifies LOXL2 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Borate, pH 8.2.

-

This compound: Prepare a stock solution in DMSO and create serial dilutions in Assay Buffer.

-

Human recombinant LOXL2: Dilute to the desired concentration in Assay Buffer.

-

Amplex® Red/HRP/Substrate Mix: Prepare a working solution containing Amplex® Red, horseradish peroxidase (HRP), and a suitable substrate (e.g., 1,5-diaminopentane, DAP) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of inhibitor dilutions (or vehicle control) to the wells.

-

Add 25 µL of the LOXL2 enzyme solution to all wells.

-

Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Amplex® Red/HRP/Substrate mix to all wells.

-

Immediately begin kinetic measurement of fluorescence in a plate reader (Excitation: ~544 nm, Emission: ~590 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Invasion Assay (Transwell Assay)

This assay measures the ability of cells to migrate through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Protocol:

-

Cell Preparation:

-

Culture cancer cells (e.g., cervical cancer cell lines) to ~80% confluency.

-

Harvest the cells and resuspend them in a serum-free medium.

-

-

Assay Procedure:

-

Coat the upper chambers of Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Seed the prepared cells in the upper chamber in a serum-free medium containing various concentrations of this compound or vehicle control.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

-

Data Analysis:

-

Count the number of stained cells in several microscopic fields for each condition.

-

Calculate the percent inhibition of invasion for each inhibitor concentration relative to the vehicle control.

-

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key signaling proteins like FAK and Akt upon LOXL2 inhibition.

Protocol:

-

Sample Preparation:

-

Treat cultured cells with this compound for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-FAK, total FAK, phospho-Akt, total Akt).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a valuable research tool for elucidating the multifaceted roles of LOXL2 in health and disease. Its potency and selectivity make it a promising lead compound for the development of novel therapeutics for the treatment of fibrosis and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the mechanism of action of this inhibitor and to explore its therapeutic potential. Future studies should focus on in vivo efficacy models and further characterization of its pharmacokinetic and pharmacodynamic properties.

References

- 1. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor-secreted LOXL2 activates fibroblasts through FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Enzymatic Activity of Lysyl Oxidas-like-2 (LOXL2) Is Not Required for LOXL2-induced Inhibition of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. youtube.com [youtube.com]

- 9. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of (2-Chloropyridin-4-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-4-yl)methanamine hydrochloride has emerged as a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in the pathological cross-linking of extracellular matrix proteins. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows. The information presented herein is intended to support further research and development efforts targeting LOXL2-mediated diseases, including fibrosis and cancer.

Introduction

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Dysregulation of LOXL2 activity is associated with the progression of various fibrotic diseases and cancer metastasis.[3][4][5] In cancer, LOXL2 contributes to the stiffening of the tumor microenvironment and promotes epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis.[6][7][8] Consequently, the development of selective LOXL2 inhibitors is a promising therapeutic strategy. This compound hydrochloride has been identified as a first-in-class small molecule inhibitor with high selectivity for LOXL2 over other lysyl oxidase family members and amine oxidases.[1][2]

Quantitative Biological Activity

The inhibitory activity of this compound hydrochloride has been characterized against its primary target, LOXL2, as well as a panel of related enzymes to establish its selectivity profile. Furthermore, its cytotoxic and anti-proliferative effects have been quantified in cancer cell lines.

| Target/Cell Line | Assay Condition | IC50 | Reference |

| Enzymatic Assays | |||

| Human LOXL2 | In vitro enzymatic assay | 126 nM | [1][2][3][9][10][11][12][13][14][15] |

| Human LOXL2 + BSA | In vitro enzymatic assay | 190 nM | [10] |

| Human LOXL2 | Human whole blood assay | 1.45 µM | [10] |

| Human LOX + BSA | In vitro enzymatic assay | 5.91 µM | [10] |

| Monoamine Oxidase A (MAO-A) | In vitro enzymatic assay | > 30 µM | [10] |

| Monoamine Oxidase B (MAO-B) | In vitro enzymatic assay | > 30 µM | [10] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | In vitro enzymatic assay | > 30 µM | [10] |

| Cytochrome P450 3A4 (CYP3A4) | In vitro enzymatic assay | > 30 µM | [10] |

| Cytochrome P450 2C9 (CYP2C9) | In vitro enzymatic assay | > 30 µM | [10] |

| Cytochrome P450 2D6 (CYP2D6) | In vitro enzymatic assay | > 30 µM | [10] |

| Cell-Based Assays | |||

| SIHA (Cervical Cancer Cell Line) | Cell viability assay | 465.25 µM | [16] |

| HELA (Cervical Cancer Cell Line) | Cell viability assay | 246.91 µM | [16] |

Mechanism of Action: Inhibition of LOXL2 and Reversal of EMT

This compound hydrochloride exerts its biological effects primarily through the direct inhibition of LOXL2's enzymatic activity. This inhibition prevents the cross-linking of collagen and elastin, thereby modulating the integrity and stiffness of the extracellular matrix. In the context of cancer, particularly cervical cancer, this inhibition has been shown to reverse the epithelial-mesenchymal transition (EMT).[6][8][16] EMT is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. By inhibiting LOXL2, the compound helps to restore epithelial characteristics and suppress the malignant phenotype.

Mechanism of action of this compound hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound hydrochloride.

LOXL2 Enzymatic Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of LOXL2 by measuring the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a substrate.

Principle: LOXL2 oxidizes a primary amine substrate (e.g., 1,5-diaminopentane), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then detected using the Amplex Red reagent, which in the presence of horseradish peroxidase (HRP), is converted to the fluorescent product, resorufin.

Materials:

-

Recombinant human LOXL2 enzyme

-

This compound hydrochloride (or other inhibitors)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

1,5-diaminopentane (substrate)

-

Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em: ~530-560 nm / ~590 nm)

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, HRP, and Amplex Red reagent.

-

Add varying concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add the LOXL2 enzyme to the wells and pre-incubate for a defined period (e.g., 15-120 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, 1,5-diaminopentane.

-

Immediately measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Workflow for the LOXL2 enzymatic assay.

Cell Viability Assay (CCK-8)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) contains a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

SIHA or HELA cervical cancer cells

-

Complete cell culture medium

-

This compound hydrochloride

-

CCK-8 reagent

-

96-well clear microplates

-

Absorbance microplate reader (450 nm)

Procedure:

-

Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor for various time points (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration and determine the IC50 value.

Transwell Invasion and Migration Assay

These assays assess the ability of the compound to inhibit cancer cell invasion and migration.

Principle: Cells are seeded in the upper chamber of a Transwell insert containing a porous membrane. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant (e.g., serum-containing medium). The number of cells that migrate or invade through the membrane to the lower surface is quantified.

Materials:

-

Cancer cells (e.g., SIHA, HELA)

-

Transwell inserts (8.0 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing medium

-

This compound hydrochloride

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Procedure:

-

For the invasion assay, coat the Transwell inserts with diluted Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for several hours.

-

Resuspend the cells in serum-free medium containing the inhibitor or vehicle.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells in several random fields under a microscope.

-

Compare the number of migrated/invaded cells between the inhibitor-treated and control groups.

Workflow for the Transwell migration and invasion assay.

Western Blot Analysis for EMT Markers

This technique is used to detect changes in the protein expression of key EMT markers following treatment with the inhibitor.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins (e.g., E-cadherin, N-cadherin, Vimentin).

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of the compound in a living organism.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cells (e.g., SIHA, HELA)

-

This compound hydrochloride

-

Vehicle for administration (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Inject 2 x 10⁷ cancer cells subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the inhibitor (e.g., 10 mg/kg, intraperitoneally, every 2 days) or vehicle to the respective groups.

-

Measure the tumor volume with calipers every 3 days.

-

At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis.

-

Compare the tumor growth rates and final tumor weights between the treated and control groups.

Conclusion

This compound hydrochloride is a potent and selective inhibitor of LOXL2 with demonstrated activity in both enzymatic and cell-based assays. Its ability to reverse EMT in cancer cells highlights its therapeutic potential in oncology. The detailed protocols and data presented in this guide serve as a valuable resource for researchers investigating LOXL2-targeted therapies and the broader role of the extracellular matrix in disease. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX [pubmed.ncbi.nlm.nih.gov]

- 4. LOXL2 Inhibitors and Breast Cancer Progression | Encyclopedia MDPI [encyclopedia.pub]

- 5. LOXL2 in Cancer: A Two-Decade Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. LOXL 2 Promotes The Epithelial–Mesenchymal Transition And Malignant Progression Of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 13. clyte.tech [clyte.tech]

- 14. tandfonline.com [tandfonline.com]

- 15. Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

(2-Chloropyridin-4-yl)methanamine: A Selective LOXL2 Inhibitor for Fibrosis and Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a pivotal role in the cross-linking of collagen and elastin, fundamental components of the extracellular matrix (ECM). Dysregulation of LOXL2 activity is strongly implicated in the pathogenesis of various fibrotic diseases and cancer progression, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of (2-Chloropyridin-4-yl)methanamine, a potent and selective small molecule inhibitor of LOXL2. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its effects on key signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the biological functions of LOXL2 and to explore its therapeutic potential.

Introduction to LOXL2 and Its Role in Disease

Lysyl oxidase-like 2 (LOXL2) is a member of the lysyl oxidase (LOX) family of enzymes, which are essential for the structural integrity of connective tissues. LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors, leading to the formation of highly reactive aldehydes. These aldehydes spontaneously react with neighboring lysine or hydroxylysine residues to form covalent cross-links that stabilize the ECM.

While essential for normal tissue development and repair, aberrant LOXL2 expression and activity are hallmarks of numerous pathological conditions. In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cardiac fibrosis, elevated LOXL2 levels contribute to excessive ECM deposition and tissue stiffening, ultimately leading to organ dysfunction.[1][2] In the context of cancer, LOXL2 has been shown to promote tumor growth, invasion, and metastasis by remodeling the tumor microenvironment and inducing epithelial-to-mesenchymal transition (EMT).[3][4][5]

The critical role of LOXL2 in these diseases has spurred the development of targeted inhibitors. This compound has emerged as a valuable research tool due to its high potency and selectivity for LOXL2 over other members of the LOX family and other amine oxidases.[6][7][8]

This compound: A Profile

This compound, also available as its hydrochloride salt, is a small molecule inhibitor that has demonstrated significant and selective inhibition of LOXL2.[6][7][8] Its chemical structure is presented below:

Chemical Structure:

Mechanism of Action

This compound acts as a competitive inhibitor of LOXL2.[7] It is proposed to bind to the active site of the enzyme, thereby preventing the binding of its natural substrates, such as collagen and elastin. This inhibition of LOXL2's catalytic activity blocks the initial step of ECM cross-linking. The inhibition by this compound on LOXL2 has been shown to be mostly reversible.[9]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 | Reference |

| Human LOXL2 | Amplex Red Assay | 126 nM | [6][7][8] |

| Human LOXL2 + BSA | Amplex Red Assay | 190 nM | |

| Human LOX + BSA | Amplex Red Assay | 5.91 µM | |

| Human LOXL2 | Human Whole Blood Assay | 1.45 µM | [9] |

Table 2: Selectivity Profile of this compound

| Target | Inhibition at 30 µM | Reference |

| Monoamine Oxidase A (MAO-A) | Inactive | [9] |

| Monoamine Oxidase B (MAO-B) | Inactive | [9] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Inactive | [9] |

| Cytochrome P450 3A4 (CYP3A4) | >30 µM (IC50) | |

| Cytochrome P450 2C9 (CYP2C9) | >30 µM (IC50) | |

| Cytochrome P450 2D6 (CYP2D6) | >30 µM (IC50) |

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a plausible synthetic route starting from 2-chloro-4-cyanopyridine is outlined below. This is a representative protocol and may require optimization.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

A common method for the synthesis of 2-chloro-4-cyanopyridine is from 4-chloropyridine N-oxide. The N-oxide is reacted with a cyanide source, such as trimethylsilyl cyanide or potassium cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride.

Step 2: Reduction of 2-Chloro-4-cyanopyridine to this compound

The nitrile group of 2-chloro-4-cyanopyridine can be reduced to a primary amine using various reducing agents. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes can be employed.

Illustrative Reduction Protocol:

-

Dissolve 2-chloro-4-cyanopyridine in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

In Vitro LOXL2 Inhibition Assay: Amplex Red Protocol

The Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit is a common method to measure the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate. The following is a detailed protocol for determining the IC50 of this compound.

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

This compound hydrochloride

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

1,5-diaminopentane (DAP) or other suitable LOXL2 substrate

-

Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)

-

DMSO

-

96-well black microplate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations for IC50 determination.

-

Prepare a working solution of rhLOXL2 in Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a substrate solution of DAP in Assay Buffer.

-

Prepare a detection solution containing Amplex Red reagent and HRP in Assay Buffer according to the manufacturer's instructions. Protect this solution from light.

-

-

Assay Protocol:

-

Add 25 µL of Assay Buffer to the blank wells.

-

Add 25 µL of the appropriate dilution of this compound or DMSO (for the 100% activity control) to the respective wells.

-

Add 25 µL of the rhLOXL2 working solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately add 50 µL of the Amplex Red/HRP detection solution to all wells.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Experimental Design

This compound has been evaluated in vivo for its anti-cancer activity. The following provides an example of an experimental design in a xenograft mouse model.

Cervical Cancer Xenograft Model:

-

Animal Model: Female BALB/c nude mice (4-6 weeks old).

-

Cell Line: Human cervical cancer cell lines (e.g., SiHa or HeLa).

-

Tumor Implantation: Subcutaneously inject 2 x 10^7 cells into the flank of each mouse.

-

Treatment Group:

-

Vehicle control (e.g., saline or appropriate vehicle).

-

This compound hydrochloride (10 mg/kg, intraperitoneal injection, every 2 days for 3 weeks).

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., every 3 days) using calipers (Volume = 0.5 x length x width²).

-

Monitor body weight and general health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Perform histological and immunohistochemical analysis of the tumor tissue to assess cell proliferation, apoptosis, and markers of EMT.

-

Fibrosis Models:

While specific in vivo data for this compound in fibrosis models is not detailed in the provided search results, it can be evaluated in established preclinical models such as:

-

Bleomycin-Induced Pulmonary Fibrosis: Intratracheal administration of bleomycin in mice or rats induces lung inflammation and subsequent fibrosis.

-

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Chronic administration of CCl4 to rodents leads to progressive liver fibrosis.

-

Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis: Surgical ligation of one ureter causes kidney fibrosis.

In these models, the efficacy of this compound would be assessed by its ability to reduce collagen deposition (e.g., by hydroxyproline assay or Picrosirius red staining), decrease the expression of fibrotic markers (e.g., α-SMA, Col1a1), and improve organ function.

Signaling Pathways and Biological Effects

LOXL2 is involved in several key signaling pathways that regulate fibrosis and cancer progression. This compound, by inhibiting LOXL2, is expected to modulate these pathways.

LOXL2 and Fibrosis Signaling

LOXL2 is a key downstream effector of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway. TGF-β upregulates LOXL2 expression, which in turn promotes the cross-linking of collagen and the activation of myofibroblasts, the primary producers of ECM in fibrotic tissues. LOXL2 can also activate the PI3K/AKT signaling pathway, further promoting fibrosis.

Caption: LOXL2 in Fibrotic Signaling.

LOXL2 and Cancer Progression

In cancer, LOXL2 promotes EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. LOXL2 can be upregulated by hypoxia and inflammatory signals. By inhibiting LOXL2, this compound has been shown to reverse the EMT process and decrease the invasive ability of cancer cells.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. This compound hydrochloride | LOXL2 抑制剂 | MCE [medchemexpress.cn]

- 7. This compound | C6H7ClN2 | CID 2794167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

The Role of (2-Chloropyridin-4-yl)methanamine in Extracellular Matrix Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its proper regulation is crucial for tissue homeostasis, while its dysregulation is a hallmark of numerous pathologies, including fibrosis and cancer. A key enzyme involved in the maturation and stabilization of the ECM is Lysyl Oxidase-Like 2 (LOXL2). LOXL2 catalyzes the cross-linking of collagen and elastin, fundamental components of the ECM. Increased LOXL2 activity is associated with pathological tissue stiffening and remodeling, which promotes disease progression. (2-Chloropyridin-4-yl)methanamine has emerged as a potent and selective small molecule inhibitor of LOXL2, making it a valuable tool for investigating the role of this enzyme in ECM-related research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core functionalities of this compound in the context of extracellular matrix research.

Data Presentation: Inhibitory Activity of this compound

This compound hydrochloride has been characterized as a selective inhibitor of LOXL2.[1][2][3][4][5][6] Its inhibitory potency has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Enzyme/System | IC50 Value | Assay Conditions | Reference(s) |

| Human LOXL2 (hLOXL2) | 126 nM | Amplex Red assay | [1][2][3][4][5][6] |

| Human LOXL2 in whole blood | 1.45 µM | Amplex Red assay | [1][2] |

| Human LOXL2 with BSA | 190 nM | Amplex Red assay | [1][2] |

| Human LOX with BSA | 5.91 µM | Amplex Red assay | [1][2] |

| Human LOXL3 | 214 nM | Not specified | [1] |

| Mouse LOXL2 (mLOXL2) | 127 - 227 nM | Amplex Red assay (CCM + BSA) | [1] |

| Rat LOXL2 (rLOXL2) | 127 - 227 nM | Amplex Red assay (CCM + BSA) | [1] |

| MAO-A, MAO-B, SSAO | > 30 µM | Not specified | [1][2] |

| CYP3A4, CYP2C9, CYP2D6 | > 30 µM | Not specified | [2] |

| Cell Line | IC50 Value | Assay | Reference(s) |

| SIHA (Cervical Cancer) | 465.25 µmol/L | Cell Viability Assay | |

| HELA (Cervical Cancer) | 246.909 µmol/L | Cell Viability Assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the research of this compound.

LOXL2 Enzymatic Activity Assay (Amplex® Red Assay)

This assay quantifies LOXL2 activity by measuring the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate. The H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to produce the fluorescent compound resorufin.[7][8][9][10]

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

This compound hydrochloride

-

Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

Substrate (e.g., 1,5-diaminopentane [DAP] or putrescine)

-

Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~544 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.

-

Prepare the Amplex® Red/HRP/Substrate working solution in Assay Buffer. Final concentrations may need optimization but can be guided by literature (e.g., 120 µM Amplex Red, 1.5 U/mL HRP, 20 mM putrescine).[10]

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the serially diluted this compound or vehicle control.

-

Add 25 µL of rhLOXL2 solution to each well.

-

Include a "no enzyme" control and a "no inhibitor" control.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation:

-

Add 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear phase of the fluorescence curve).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Transwell Cell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on ECM remodeling.[11][12][13][14][15]

Materials:

-

Cancer cell lines (e.g., SIHA, HELA)

-

This compound hydrochloride

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel® or other basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel® on ice overnight.

-

Dilute Matrigel® with cold, serum-free medium (e.g., 1:3 or as optimized).

-

Add 50-100 µL of the diluted Matrigel® to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.[13]

-

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a determined concentration (e.g., 1 x 10^5 cells/mL).

-

-

Assay Setup:

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add the cell suspension to the upper chamber of the Matrigel®-coated inserts.

-

Add different concentrations of this compound or vehicle control to both the upper and lower chambers.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for a period suitable for cell invasion (e.g., 24-48 hours).

-

-

Fixation and Staining:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a fixation solution for 15-20 minutes.

-

Stain the fixed cells with Crystal Violet solution for 20-30 minutes.

-

-

Quantification:

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of stained (invaded) cells in several random fields under a microscope.

-

Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.

-

Colony Formation Assay

This assay evaluates the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[16][17][18][19][20]

Materials:

-

Cancer cell lines

-

This compound hydrochloride

-

6-well plates

-

Cell culture medium

-

Fixation solution (e.g., methanol or 4% paraformaldehyde)

-

Staining solution (0.5% Crystal Violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

-

Treatment:

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control. The treatment can be continuous or for a defined period.

-

-

Incubation:

-

Incubate the plates at 37°C in a CO₂ incubator for 10-14 days, or until visible colonies are formed in the control wells.

-

Change the medium (with or without the inhibitor, depending on the experimental design) every 2-3 days.

-

-

Fixation and Staining:

-

After the incubation period, gently wash the wells with PBS.

-

Fix the colonies with the fixation solution for 15-20 minutes.

-

Stain the colonies with Crystal Violet solution for 20-30 minutes.

-

-

Quantification:

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the extracellular matrix primarily through the inhibition of LOXL2. This inhibition disrupts the normal cross-linking of collagen and elastin, leading to a less rigid and more permissive ECM. Furthermore, the downstream signaling pathways regulated by LOXL2 are significantly impacted.

LOXL2-Mediated Epithelial-Mesenchymal Transition (EMT) and its Inhibition

LOXL2 is a known promoter of EMT, a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like. This is a critical step in cancer metastasis and fibrosis.[21][22][23][24][25] The inhibition of LOXL2 by this compound can reverse or suppress EMT.

Caption: LOXL2-EMT Signaling Pathway and its Inhibition.

Experimental Workflow for Evaluating this compound

A typical research workflow to investigate the effects of this compound on ECM-related processes would involve a series of in vitro and in vivo experiments.

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted roles of LOXL2 in extracellular matrix biology. Its selectivity and potency make it suitable for a range of in vitro and in vivo studies aimed at understanding and targeting pathological ECM remodeling in diseases such as cancer and fibrosis. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of inhibiting LOXL2-mediated ECM modifications. As our understanding of the complex interplay between cells and their microenvironment deepens, the targeted inhibition of key ECM-modifying enzymes like LOXL2 with compounds such as this compound will undoubtedly continue to be a promising avenue for drug development.

References

- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | 916210-98-5 | MAO | MOLNOVA [molnova.com]

- 4. molnova.com [molnova.com]

- 5. This compound hydrochloride产品说明书 [selleck.cn]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular processing of lysyl oxidase-like 2 and its effect on amine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. snapcyte.com [snapcyte.com]

- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 15. Application of OrganoGel in Transwell Cell Invasion Assays In Vitro [absin.net]

- 16. ossila.com [ossila.com]

- 17. benchchem.com [benchchem.com]

- 18. Colony Formation [protocols.io]

- 19. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]

- 20. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LOXL2 catalytically inactive mutants mediate epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. MCF-7 Cells Expressing Nuclear Associated Lysyl Oxidase-like 2 (LOXL2) Exhibit an Epithelial-to-Mesenchymal Transition (EMT) Phenotype and Are Highly Invasive in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 25. LOXL 2 Promotes The Epithelial–Mesenchymal Transition And Malignant Progression Of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of (2-Chloropyridin-4-yl)methanamine on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-4-yl)methanamine has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the progression of various cancers.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation, with a focus on its mechanism of action in cervical cancer cell lines. This document outlines detailed experimental protocols and presents quantitative data on the compound's inhibitory activity. Furthermore, it illustrates the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Quantitative Inhibitory Activity

This compound hydrochloride demonstrates selective inhibition of LOXL2 over other amine oxidases.[1] The inhibitory potency of the compound has been quantified across various assays, highlighting its efficacy in both enzymatic and cellular contexts.

| Target/Cell Line | Assay Condition | IC50 Value | Reference |

| LOXL2 | Enzymatic Assay | 126 nM | [1][2][4][6][7][8] |

| LOXL2 | Human Whole Blood Assay | 1.45 µM | [1][8] |

| LOXL2 + BSA | Enzymatic Assay | 190 nM | [1][8] |

| LOX + BSA | Enzymatic Assay | 5.91 µM | [1][8] |

| SIHA Cells | Cell-Based Assay | 465.25 µM | [9] |

| HELA Cells | Cell-Based Assay | 246.909 µM | [9] |

| MAO-A, MAO-B, SSAO | Enzymatic Assay | > 30 µM | [1][8] |

| CYP3A4, CYP2C9, CYP2D6 | Enzymatic Assay | > 30 µM | [1][8] |

Mechanism of Action: Inhibition of LOXL2-Mediated Epithelial-Mesenchymal Transition (EMT)

This compound exerts its anti-proliferative effects by inhibiting LOXL2, which in turn represses the Epithelial-Mesenchymal Transition (EMT) pathway.[9][10][11][12] LOXL2 is known to promote EMT, a key process in cancer progression, by activating signaling cascades that lead to changes in cell adhesion and motility.[9][10][11][12] The inhibition of LOXL2 by this compound reverses these effects, leading to a decrease in the malignant transformation of cancer cells.[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cell proliferation and related cellular processes.

Cell Proliferation (CCK-8) Assay

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure cell viability.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. bioengineer.org [bioengineer.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ZEB1 Induces LOXL2-Mediated Collagen Stabilization and Deposition in the Extracellular Matrix to Drive Lung Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. LOXL2 in Cancer: A Two-Decade Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The function and mechanisms of action of LOXL2 in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of 2-Substituted Pyridine-4-ylmethanamines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[1] Within this broad class of compounds, 2-substituted pyridine-4-ylmethanamines have recently garnered significant attention as a promising chemotype for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this emerging class of molecules, with a focus on their potential as enzyme inhibitors.

Discovery and Biological Activity

A significant breakthrough in the exploration of 2-substituted pyridine-4-ylmethanamines has been their identification as potent inhibitors of Lysyl Oxidase-Like 2 (LOXL2).[2][3][4] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, key components of the extracellular matrix.[5] Dysregulation of LOXL2 activity is implicated in fibrotic diseases and cancer, making it an attractive therapeutic target.

A series of 2-substituted pyridine-4-ylmethanamines have been synthesized and evaluated for their inhibitory activity against human LOXL2. The structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 2-position of the pyridine ring significantly influences the inhibitory potency.

| Compound ID | 2-Substituent | hLOXL2 IC50 (nM)[3] |

| 1 | -Cl | 126 |

| 2 | -CH3 | 1130 |

| 3 | -OCH3 | 1880 |

| 4 | -CN | 1340 |

| 5 | -CF3 | 200 |

The data clearly indicates that electron-withdrawing groups at the 2-position, such as chloro and trifluoromethyl, are favorable for potent LOXL2 inhibition. Compound 1 , (2-chloropyridin-4-yl)methanamine, emerged as a particularly interesting lead, demonstrating high potency and selectivity for LOXL2 over other amine oxidases.[3]

Synthetic Strategies

The synthesis of 2-substituted pyridine-4-ylmethanamines can be approached through several key strategies, primarily revolving around the construction of a 2,4-disubstituted pyridine core followed by the elaboration of the 4-substituent into a methanamine group. A common and versatile approach involves the use of 2-substituted-4-cyanopyridine as a key intermediate.

Caption: General synthetic workflow for 2-substituted pyridine-4-ylmethanamines.

Experimental Protocol: Synthesis of this compound (1)

This protocol details a two-step synthesis starting from 4-cyanopyridine-N-oxide.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

-

Materials: 4-cyanopyridine-N-oxide, Phosphorus oxychloride (POCl3), 1,2-dichloroethane, Triethylamine.

-

Procedure: To a cooled (-2 to 2 °C) solution of 4-cyanopyridine-N-oxide (1.0 eq) in 1,2-dichloroethane, phosphorus oxychloride (1.5 eq) is added.[2] Triethylamine (1.25 eq) is then added dropwise over 2 hours, maintaining the low temperature.[2] The reaction is stirred for an additional 2 hours. Upon completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, leading to the precipitation of the product. The solid is collected by suction filtration and washed with water to yield 2-chloro-4-cyanopyridine as a white solid.[2]

Step 2: Reduction of 2-Chloro-4-cyanopyridine to this compound (1)

-

Materials: 2-Chloro-4-cyanopyridine, Raney Nickel (or other suitable reducing agent like LiAlH4), Methanol (or other suitable solvent), Hydrogen gas.

-

Procedure: 2-Chloro-4-cyanopyridine is dissolved in methanol, and a catalytic amount of Raney Nickel is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Diversification at the 2-Position

The 2-chloro substituent in 2-chloro-4-cyanopyridine serves as a versatile handle for introducing a variety of other functional groups through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For instance, Suzuki or Stille couplings can be employed to introduce aryl, heteroaryl, or alkyl groups at the 2-position prior to the reduction of the cyano group.[6][7][8] This strategy allows for the generation of a diverse library of 2-substituted pyridine-4-ylmethanamines for SAR exploration.

Mechanism of Action: Inhibition of LOXL2

The therapeutic potential of 2-substituted pyridine-4-ylmethanamines as LOXL2 inhibitors lies in their ability to disrupt the pathological cross-linking of collagen, a key process in the progression of fibrosis.

Caption: Signaling pathway of LOXL2-mediated collagen cross-linking and its inhibition.

Conclusion and Future Perspectives

The discovery of 2-substituted pyridine-4-ylmethanamines as potent and selective LOXL2 inhibitors has opened up a new avenue for the development of anti-fibrotic and anti-cancer agents. The synthetic routes are well-defined, allowing for the systematic exploration of the chemical space around this scaffold. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in various disease models. The versatility of the 2-substituted pyridine-4-ylmethanamine core suggests that it may also be a valuable scaffold for targeting other enzymes and receptors, making it a fertile ground for future drug discovery efforts.

References

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

In Vitro Evaluation of (2-Chloropyridin-4-yl)methanamine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of the compound (2-Chloropyridin-4-yl)methanamine, a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), in the context of cancer research.[1] This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary